molecular formula C11H12O2 B6308024 cis-2-Phenylcyclobutane-1-carboxylic acid CAS No. 87442-58-8

cis-2-Phenylcyclobutane-1-carboxylic acid

Cat. No.: B6308024
CAS No.: 87442-58-8
M. Wt: 176.21 g/mol
InChI Key: NYTUABLWSVGNGV-UWVGGRQHSA-N
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Description

cis-2-Phenylcyclobutane-1-carboxylic acid: is an organic compound characterized by a cyclobutane ring with a phenyl group and a carboxylic acid group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Phenylcyclobutane-1-carboxylic acid typically involves the photodimerization of trans-cinnamic acid. This process captures and photodimerizes a metastable crystalline solid of trans-cinnamic acid, leading to the formation of the desired cyclobutane derivative . The reaction conditions often include exposure to ultraviolet light and the use of specific solvents to facilitate the photodimerization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable synthesis of similar cyclobutane derivatives suggests that photodimerization techniques can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: cis-2-Phenylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of phenylcyclobutanone or cyclobutane-1,2-dicarboxylic acid.

    Reduction: Formation of cis-2-Phenylcyclobutan-1-ol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

cis-2-Phenylcyclobutane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-2-Phenylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the phenyl group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity with various molecular targets.

Comparison with Similar Compounds

  • cis-2-Phenylcyclobutane-1,2-dicarboxylic acid
  • trans-2-Phenylcyclobutane-1-carboxylic acid
  • cis-2-Phenylcyclobutan-1-ol

Comparison: cis-2-Phenylcyclobutane-1-carboxylic acid is unique due to its specific cis-configuration, which can influence its chemical reactivity and physical properties compared to its trans-isomer or other cyclobutane derivatives. The presence of the phenyl group also adds to its distinctiveness, providing opportunities for various chemical modifications and applications .

Properties

IUPAC Name

(1S,2R)-2-phenylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTUABLWSVGNGV-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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